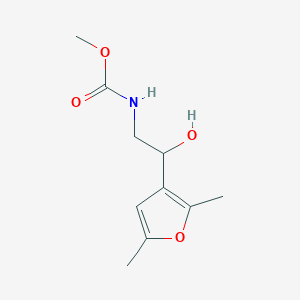

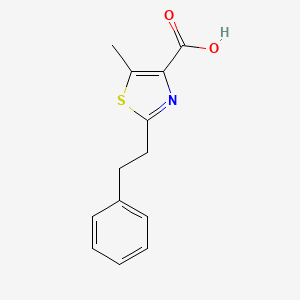

![molecular formula C16H23N5O3 B2409985 1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941914-77-8](/img/structure/B2409985.png)

1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistamine properties .

Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones has been developed from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The process involves heating the latter with MeONa at reflux in BuOH, leading to the selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Researchers have designed a set of novel small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest. These molecules were synthesized as CDK2 inhibitors. Notably, most of these compounds demonstrated superior cytotoxic activities against cancer cell lines such as MCF-7, HCT-116, and HepG-2, with IC50 values ranging from 45 to 97 nM. Compound 14 and 15 exhibited the best cytotoxic activities across all three cell lines .

Enzymatic Inhibition of CDK2/Cyclin A2

Compound 14 displayed potent dual activity by inhibiting both cancer cell growth and CDK2. It achieved significant enzymatic inhibitory activity against CDK2/cyclin A2, with an IC50 value of 0.057 ± 0.003 μM. This makes it a promising candidate for further investigations .

Alteration of Cell Cycle Progression

Compound 14 induced a significant alteration in cell cycle progression, which could be crucial for cancer treatment. Understanding its impact on cell cycle checkpoints is essential for therapeutic development .

Apoptosis Induction

Within HCT cells, compound 14 also induced apoptosis. Apoptosis plays a critical role in eliminating damaged or abnormal cells, making this finding relevant for cancer therapy .

Other Biological Activities

Apart from CDK2 inhibition, researchers have explored other biological activities of this compound. While its primary focus is cancer treatment, additional investigations may uncover unexpected benefits or applications .

Synthetic Chemistry

The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves intriguing reactions, including condensation, cyclization, and N-methylation. Understanding the synthetic pathways contributes to the compound’s availability for research and applications .

Future Directions

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown to inhibit cdk2, thereby affecting cell cycle progression . Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Biochemical Pathways

Cdk2 inhibition can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, especially in cancer cells .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . These compounds have also shown significant inhibitory activity against CDK2 .

properties

IUPAC Name |

1,3-dimethyl-5-(3-morpholin-4-ylpropylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3/c1-19-14-13(15(22)20(2)16(19)23)12(4-6-18-14)17-5-3-7-21-8-10-24-11-9-21/h4,6H,3,5,7-11H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTCCFLOEJGKHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCCN3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

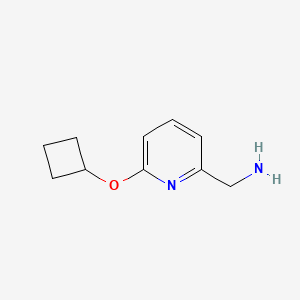

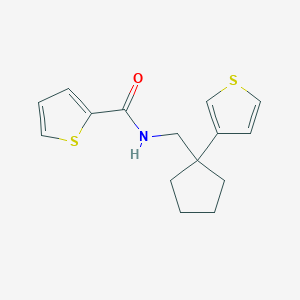

![7-Fluoro-3-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2409903.png)

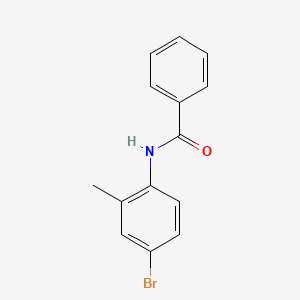

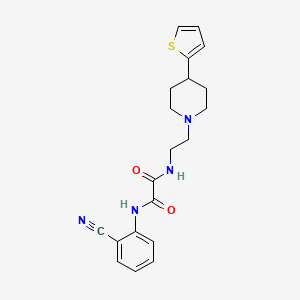

![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)

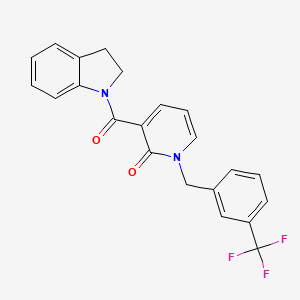

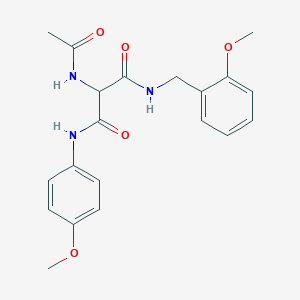

![ethyl 4-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2409906.png)

![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]isonicotinonitrile](/img/structure/B2409908.png)

![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)

![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)